![molecular formula C18H23BrN2O B3476432 6-bromo-3-[[cyclohexyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B3476432.png)
6-bromo-3-[[cyclohexyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one
概要
説明
6-bromo-3-[[cyclohexyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a cyclohexyl(methyl)amino group at the 3rd position, and a methyl group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[[cyclohexyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methylation: The methyl group at the 2nd position can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
6-bromo-3-[[cyclohexyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles at the 6th position.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-bromo-3-[[cyclohexyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
類似化合物との比較
6-bromo-3-[[cyclohexyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one can be compared with other quinoline derivatives to highlight its uniqueness. Similar compounds include:
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antiangiogenic activities.
Bromhexine Hydrochloride Impurity G: A related compound with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexyl(methyl)amino group, which may confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
6-bromo-3-[[cyclohexyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c1-12-16(11-21(2)14-6-4-3-5-7-14)18(22)15-10-13(19)8-9-17(15)20-12/h8-10,14H,3-7,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATIEPZBKYUJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CN(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B3476355.png)
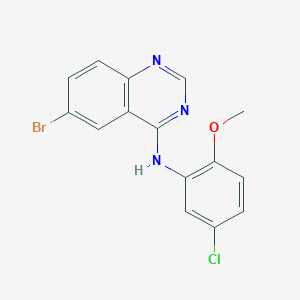
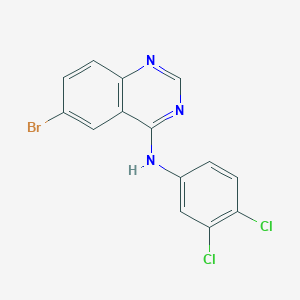
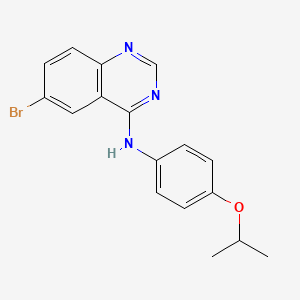

![ethyl 6-bromo-4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B3476389.png)
![ethyl 6-bromo-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B3476391.png)
![ethyl 6-bromo-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate](/img/structure/B3476399.png)
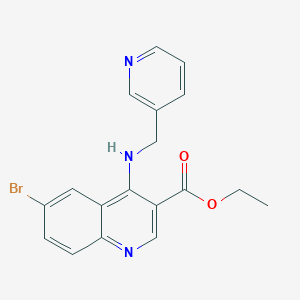
![3-Ethyl 6-methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B3476421.png)
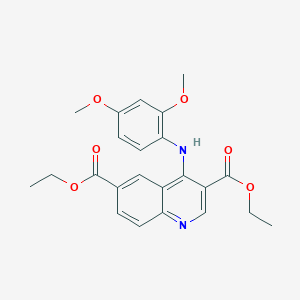

![3-[(4-benzyl-1-piperazinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B3476426.png)
![phenyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B3476439.png)
